Field: Cellular and Molecular Neurobiology
Application Summary: Phenelzine (PLZ) is a monoamine oxidase (MAO)-inhibiting antidepressant with anxiolytic properties.
Results or Outcomes: The effects of PLZ in animal models of stroke, spinal cord injury, traumatic brain injury, and multiple sclerosis have been encouraging.
Field: Molecular Science
Application Summary: Phenelzine has been suggested to have an antiobesity effect by inhibiting de novo lipogenesis.
Methods of Application: The metabolic effects of oral chronic phenelzine treatment were investigated in high-sucrose-drinking mice.
Results or Outcomes: Sucrose-drinking mice presented higher body weight gain and adiposity versus controls
Phenelzine sulfate is a potent monoamine oxidase inhibitor (MAOI) primarily used as an antidepressant. It is chemically classified as a hydrazine derivative and is known for its role in treating panic disorder and social anxiety disorder. The compound has the molecular formula and a molecular weight of approximately 234.27 g/mol. Phenelzine sulfate is the sulfate salt form of phenelzine, which enhances its solubility and bioavailability in therapeutic applications .
As mentioned earlier, phenelzine sulfate acts as a monoamine oxidase inhibitor (MAOI). MAO breaks down dopamine, serotonin, and norepinephrine, essential neurotransmitters regulating mood. Phenelzine sulfate irreversibly binds to MAO, preventing it from degrading these neurotransmitters. This leads to increased levels of these chemicals in the brain, ultimately improving mood and alleviating depression symptoms [].
Phenelzine acts by irreversibly inhibiting monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. The compound undergoes significant metabolism in the liver, primarily through oxidation, yielding metabolites such as phenylacetic acid and parahydroxyphenylacetic acid .
In addition to its primary action, phenelzine can also interact with various cytochrome P450 enzymes, potentially leading to drug-drug interactions that may affect the metabolism of co-administered medications .
Phenelzine exhibits several biological activities beyond its role as a monoamine oxidase inhibitor. It has been shown to have neuroprotective effects in animal models and may influence the release of norepinephrine and dopamine through its metabolite, phenethylamine. This metabolite acts similarly to amphetamines by promoting the release of these neurotransmitters from vesicles in neuronal cells .
Moreover, phenelzine's interaction with gamma-aminobutyric acid transaminase suggests potential implications for GABAergic signaling pathways, further complicating its pharmacological profile .
Phenelzine sulfate is primarily used in clinical settings for the treatment of major depressive disorder, panic disorder, and social anxiety disorder. Its unique mechanism of action makes it particularly effective for patients who have not responded to other antidepressant therapies. Additionally, there is ongoing research exploring its potential use in treating other conditions such as prostate cancer due to emerging evidence of its neuroprotective properties .
Phenelzine sulfate has significant interactions with various medications and dietary substances. Notably, it can cause hypertensive crises when taken with tyramine-rich foods or certain medications (e.g., other antidepressants or sympathomimetics). This necessitates careful dietary restrictions during treatment . Interaction studies have shown that combining phenelzine with serotonergic agents can lead to serious side effects, including serotonin syndrome .
Monitoring blood pressure and adjusting dosages are crucial components of managing patients on phenelzine therapy to mitigate these risks .
Phenelzine shares structural similarities with several other compounds that also act as monoamine oxidase inhibitors or exhibit similar pharmacological properties. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Pheniprazine | Amphetamine derivative | MAO inhibitor | Less potent than phenelzine |
Isocarboxazid | Hydrazine derivative | MAO inhibitor | Shorter half-life |
Tranylcypromine | MAO inhibitor | Selective MAO-A inhibitor | More selective than phenelzine |
Selegiline | Phenethylamine derivative | Selective MAO-B inhibitor | Neuroprotective properties |
Phenelzine's non-selective and irreversible inhibition of monoamine oxidase distinguishes it from other MAO inhibitors that may exhibit selectivity or reversible binding characteristics .
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